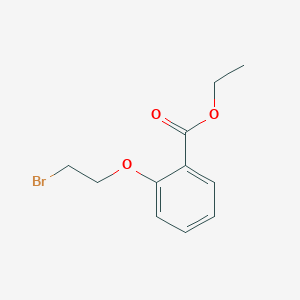

Ethyl 2-(2-bromoethoxy)benzoate

Vue d'ensemble

Description

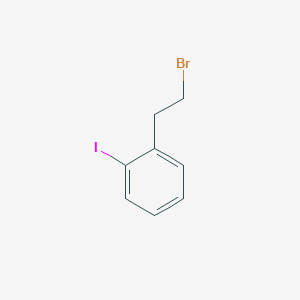

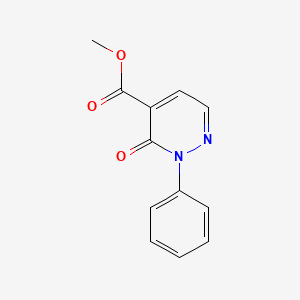

Ethyl 2-(2-bromoethoxy)benzoate is a chemical compound with the molecular formula C11H13BrO3 and a molecular weight of 273.123 . It is a special chemical offered by BOC Sciences .

Molecular Structure Analysis

The molecular structure of this compound consists of an ethyl ester group attached to a benzoate group, which is further connected to a bromoethoxy group .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, similar compounds are known to undergo reactions such as hydrolysis when exposed to water or hydroxide ions .Physical And Chemical Properties Analysis

This compound is a relatively stable compound under normal conditions . It has a molecular weight of 273.123 .Applications De Recherche Scientifique

1. Anti-Juvenile Hormone Agents

Ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate, a related compound to Ethyl 2-(2-bromoethoxy)benzoate, has been studied for its potential as an anti-juvenile hormone agent. This compound induced JH-deficiency symptoms like precocious metamorphosis in larvae of silkworms, a significant finding in the field of insect physiology and pest control (Ishiguro et al., 2003).

2. Synthesis and Biological Activity

Another study focuses on the synthesis and biological activity of novel compounds, including this compound derivatives. These compounds have been shown to induce precocious metamorphosis in Bombyx mori, demonstrating their potential as juvenile hormone antagonists (Kuwano et al., 2008).

3. Inhibition of Juvenile Hormone Synthesis

Ethyl 4-[(S)-2-benzylhexyloxy)]benzoate, a derivative, exhibits strong anti-juvenile hormone activity, leading to precocious metamorphosis in Bombyx mori. It inhibits juvenile hormone biosynthesis by suppressing the transcription of juvenile hormone biosynthetic enzymes (Kaneko et al., 2011).

4. Protection of Alcohols in Synthesis

The use of 2-[(2-Arylmethyloxy)ethyl]benzoates, related to this compound, is significant in protecting alcohols during chemical synthesis. These compounds provide an efficient pathway for the deprotection of alcohols under specific conditions, contributing to synthetic chemistry advancements (Watanabe & Nakamura, 1997).

5. Role in Polymer Synthesis

Research has explored the synthesis of pendent carbonate ester groups onto aliphatic polycarbonates using derivatives of this compound. This synthesis contributes to the development of novel aliphatic polycarbonate esters with potential applications in biodegradable polymers (Ben-Shaba & Domb, 2006).

6. Synthesis of Liquid Crystalline Polysiloxanes

A study on the synthesis of fluorinated monomers containing an ester function in the spacer, precursors of side chain liquid crystalline polysiloxanes, utilizes derivatives of this compound. These compounds demonstrate the potential in the creation of materials with unique liquid crystalline properties (Bracon et al., 2000).

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 2-(2-bromoethoxy)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-2-14-11(13)9-5-3-4-6-10(9)15-8-7-12/h3-6H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFOPLYVFYXLIRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1OCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40656141 | |

| Record name | Ethyl 2-(2-bromoethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

174909-11-6 | |

| Record name | Ethyl 2-(2-bromoethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone hydrobromide](/img/structure/B3109626.png)

![Methyl 4-[(1-formyl-2-naphthyl)oxy]-2-butenoate](/img/structure/B3109665.png)

![7-Fluorobenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B3109686.png)

![(E)-N-[2-methyl-2-(phenylsulfanyl)propylidene]hydroxylamine](/img/structure/B3109711.png)